Product packaging for 3,3-Dimethoxyoxetane(Cat. No.:CAS No. 922500-97-8)

3,3-Dimethoxyoxetane

Cat. No.: B1317185
CAS No.: 922500-97-8
M. Wt: 118.13 g/mol
InChI Key: OXBBCZDEGXLJCJ-UHFFFAOYSA-N
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Description

3,3-Dimethoxyoxetane is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g·mol⁻¹ . It is classified as a specialty chemical and is identified by the CAS Registry Number 922500-97-8 . This compound is intended for research and development purposes only and is not for human or veterinary therapeutic use. As a derivative of oxetane, a four-membered cyclic ether, this compound possesses a strained ring system that can impart significant reactivity, making it a valuable intermediate in synthetic organic chemistry. The presence of two methoxy functional groups on the same ring carbon offers potential for further chemical transformations, positioning this compound as a versatile building block for the synthesis of more complex molecular architectures. Its applications may include its use as a precursor in pharmaceutical research and the development of advanced materials. Researchers value this compound for its potential to introduce oxetane motifs, which are known to influence the physicochemical properties of molecules. For current pricing, availability, and detailed specifications, please inquire directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B1317185 3,3-Dimethoxyoxetane CAS No. 922500-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-6-5(7-2)3-8-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBCZDEGXLJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580218
Record name 3,3-Dimethoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922500-97-8
Record name 3,3-Dimethoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,3 Dimethoxyoxetane

Critical Analysis of Established Synthetic Routes

Two principal methods have historically been employed for the synthesis of 3,3-dimethoxyoxetane and related oxetane (B1205548) structures: cycloaddition reactions and acid-catalyzed cyclization of acyclic precursors.

Cycloaddition Reactions in Oxetane Formation

The most prominent cycloaddition for synthesizing the oxetane ring is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. rsc.orgmdpi.com This reaction proceeds via the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then adds to the ground-state alkene to form a 1,4-biradical intermediate that subsequently cyclizes to the oxetane. nih.govresearchgate.net

For the specific synthesis of this compound, this would conceptually involve the reaction of a ketone with a ketene (B1206846) acetal (B89532). However, the Paternò-Büchi reaction faces several challenges. Quantum yields can be low, and the reaction often produces a mixture of regio- and stereoisomers, complicating purification. mdpi.com The regioselectivity is governed by the stability of the intermediate biradical, which can be influenced by the electronic properties of the substituents on both the carbonyl and alkene components. beilstein-journals.org Furthermore, the traditional use of high-energy UV light can lead to side reactions and may not be suitable for complex or sensitive substrates. chemrxiv.org

Recent advancements have aimed to address these limitations. The use of visible-light photocatalysts, such as iridium-based complexes, allows the reaction to proceed under milder conditions, expanding its substrate scope and improving safety and scalability. chemrxiv.org Flow chemistry has also been employed to enhance the efficiency and scalability of Paternò-Büchi reactions by enabling precise control over irradiation time and temperature, leading to improved yields and conversions. illinois.edu

Table 1: Comparison of Paternò-Büchi Reaction Conditions

FeatureTraditional UV-mediatedVisible-Light Photocatalysis
Energy Source High-energy UV lightLow-energy visible light
Catalyst Typically nonePhotocatalyst (e.g., Ir-based)
Conditions Harsh, potential for side reactionsMild, greater functional group tolerance
Scalability Often limitedMore amenable to flow chemistry and scale-up
Yields Variable, can be lowOften improved yields

Preparation via Dihydroxyacetone Dimer and Orthoformate

A more direct and widely used laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of dihydroxyacetone dimer with trimethyl orthoformate in methanol (B129727). ethz.ch In this process, the dihydroxyacetone dimer serves as the three-carbon backbone of the oxetane ring. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (pTSA). ethz.ch

This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward procedure. sigmaaldrich.com A typical preparation can yield significant quantities of the desired product. For instance, a reported procedure starting from 94.2 g of dihydroxyacetone dimer yielded 45 g of this compound. ethz.ch

However, the reaction is not without its drawbacks. The ring closure can be slow, and the stability of the oxetane product under the acidic reaction conditions needs to be considered, as ring-opening can occur. ethz.ch The reaction requires careful control of conditions to optimize the yield and minimize the formation of byproducts.

Emerging Synthetic Strategies and Innovations

The quest for more sustainable and efficient synthetic routes has led to the exploration of biomass-derived feedstocks and the application of green chemistry principles in the synthesis of oxetanes, including this compound.

Biomass-Derived Production Routes

There is growing interest in producing valuable chemicals from renewable biomass resources. pnnl.gov While direct, high-yield routes to this compound from biomass are still under development, related oxetane structures have been synthesized from biomass-derived precursors. For example, sugars like D-xylose can be converted into anhydro-sugar derivatives containing an oxetane ring. rsc.org This involves a series of chemical transformations, including protection, tosylation, and intramolecular cyclization. rsc.org Such strategies pave the way for developing future pathways to other substituted oxetanes from abundant natural feedstocks. The challenge lies in developing efficient catalytic processes to convert complex, highly functionalized biomass molecules into the desired target structures. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency, are increasingly being applied to organic synthesis. rsc.org In the context of this compound and other oxetanes, several innovative approaches align with these principles:

Catalyst-Free Photochemical Reactions: The development of photochemical reactions that proceed under visible light without the need for a catalyst represents a significant step towards greener synthesis. rsc.org These methods reduce the reliance on potentially toxic and expensive metal catalysts.

Organocatalysis: The use of small organic molecules as catalysts is another key area of green chemistry. Organocatalysts have been employed in the ring-opening polymerization of biomass-derived oxetanes, demonstrating their potential for controlled polymer synthesis from renewable resources. researchgate.net

Flow Chemistry: As mentioned earlier, flow reactors offer significant advantages in terms of safety, efficiency, and scalability for photochemical reactions. illinois.eduthieme-connect.com Continuous flow systems can also be used for the generation and reaction of unstable intermediates, such as organolithium species, which can be used to functionalize oxetane rings under controlled conditions. researchgate.netacs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis from dihydroxyacetone dimer, the concentration of the acid catalyst and the reaction temperature are critical variables. Insufficient acid may lead to slow reaction rates, while excessive acidity could promote side reactions or degradation of the product.

In the case of Paternò-Büchi reactions, several factors can be tuned to improve the outcome:

Solvent: Non-polar solvents are often preferred to minimize competing reactions. mdpi.com

Additives: The addition of triplet sensitizers or quenchers can be used to control the excited state populations of the reactants and suppress unwanted side reactions, such as the dimerization of the alkene. lancs.ac.ukrsc.org

Light Source and Wavelength: The choice of light source (e.g., UV lamp, LED) and wavelength can significantly impact the reaction efficiency and selectivity. chemrxiv.orgmdpi.com Visible light, when applicable, is generally a greener and milder alternative to UV irradiation.

The use of design of experiment (DoE) methodologies and high-throughput screening can accelerate the optimization process by systematically evaluating multiple reaction parameters simultaneously.

Table 2: Key Parameters for Optimization of Oxetane Synthesis

Synthetic RouteKey Parameters for OptimizationPotential Impact
Paternò-Büchi Reaction Light source and wavelength, photocatalyst, solvent, temperature, reactant concentrations, additives (sensitizers/quenchers)Improved yield, regioselectivity, stereoselectivity, and scalability; reduced side products
Dihydroxyacetone Dimer Route Acid catalyst type and loading, solvent, temperature, reaction time, water removalIncreased reaction rate and yield; minimized product degradation and byproduct formation

Purification and Characterization of Synthetic Products

Following the synthesis of this compound, a crucial step involves the purification of the crude product to remove unreacted starting materials, catalysts, and by-products. Subsequently, the purified compound is subjected to rigorous characterization to confirm its identity, structure, and purity.

Purification of this compound

The primary method for purifying this compound is distillation under reduced pressure . This technique is effective for separating the volatile oxetane product from less volatile impurities. In a typical procedure, after the initial workup to remove catalysts and solvents, the remaining residue is distilled. A documented purification involves distilling the crude product at a reduced pressure of 20 mbar, with the fraction boiling at 40°C being collected as the pure this compound. wiley-vch.de This process yields a clear, colorless liquid. wiley-vch.de

Another purification technique that can be employed, particularly for removing closely related impurities, is flash column chromatography . uct.ac.zateledynepharma.com This method utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a solvent mixture like hexane (B92381)/ethyl acetate (B1210297). wiley-vch.dewfu.edu The components of the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the eluting solvent. For this compound, a reported retention factor (Rƒ) is 0.41 using a 2:1 mixture of hexane and ethyl acetate on a silica gel plate, which provides a basis for developing an effective column chromatography separation. wiley-vch.de

Characterization of Synthetic Products

Once purified, the product is characterized using various spectroscopic methods to confirm its molecular structure and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a fundamental tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows two distinct signals. A singlet appears at 4.55 ppm, which corresponds to the four equivalent protons of the two methylene (B1212753) groups (-CH₂) in the oxetane ring. Another singlet is observed at 3.21 ppm, integrating to six protons, which is characteristic of the two equivalent methoxy (B1213986) groups (-OCH₃). wiley-vch.de

¹³C NMR: The proton-decoupled ¹³C NMR spectrum in CDCl₃ exhibits three signals. The signal at 100.6 ppm is assigned to the quaternary carbon atom C(OCH₃)₂. The peak at 79.8 ppm corresponds to the two equivalent methylene carbons (-CH₂) of the oxetane ring, and the signal at 49.4 ppm is attributed to the two equivalent methoxy carbons (-OCH₃). wiley-vch.de

Interactive Data Table: NMR Spectral Data for this compound wiley-vch.de

Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity Assignment
¹H CDCl₃ 4.55 Singlet -CH₂ (ring)
¹H CDCl₃ 3.21 Singlet -OCH₃
¹³C CDCl₃ 100.6 - C(OCH₃)₂
¹³C CDCl₃ 79.8 - -CH₂ (ring)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound, recorded as a thin film, shows characteristic absorption bands. Key peaks include those for C-H stretching at 2954, 2878, and 2835 cm⁻¹, and strong C-O stretching vibrations within the ether and acetal groups, observed at 1204, 1134, and 1044 cm⁻¹. wiley-vch.de

Interactive Data Table: Key IR Absorptions for this compound wiley-vch.de

Wavenumber (cm⁻¹) Vibration Type Functional Group
2954, 2878, 2835 C-H Stretch Alkyl

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. While specific fragmentation data for this compound is not detailed in the provided sources, techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are used in analyses involving this compound. ethz.chamazonaws.com For a compound with the molecular formula C₅H₁₀O₃, the expected molecular weight is approximately 118.13 g/mol .

Elemental Analysis: Elemental analysis determines the mass percentages of the elements in the compound, which can be compared to the theoretical values calculated from the molecular formula. For this compound (C₅H₁₀O₃), the calculated elemental composition is approximately 50.84% carbon and 8.53% hydrogen. Experimental findings have shown values of 51.07% carbon and 8.45% hydrogen, which are in close agreement with the theoretical values, thus confirming the empirical formula. wiley-vch.de

Reaction Mechanisms and Reactivity Studies of 3,3 Dimethoxyoxetane

Ring-Opening Reactions of the Oxetane (B1205548) Core

The four-membered ring of 3,3-dimethoxyoxetane is strained, making it susceptible to ring-opening reactions under various conditions. This reactivity is a key feature of its chemistry, allowing for its transformation into a variety of other functionalized molecules.

In the presence of an acid, the oxygen atom of the oxetane ring can be protonated, which activates the ring towards nucleophilic attack. echemi.comlibretexts.orgmasterorganicchemistry.com This process is analogous to the acid-catalyzed ring-opening of epoxides, although it often requires slightly harsher conditions due to the lower ring strain of oxetanes compared to epoxides. libretexts.orgpressbooks.pub The protonation of the ether oxygen makes it a better leaving group, facilitating the cleavage of a carbon-oxygen bond. masterorganicchemistry.com

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical oxetanes is dependent on the substitution pattern. For oxetanes with primary or secondary carbons, the nucleophile typically attacks the less substituted carbon in an SN2-like manner. libretexts.orgpressbooks.pub However, if a tertiary carbon is present, the attack may occur at the more substituted carbon, suggesting a mechanism with significant SN1 character. libretexts.orgpressbooks.pub In the case of this compound, both carbons adjacent to the ring oxygen are secondary, but the presence of the gem-dimethoxy group at the 3-position influences the reaction's course.

Under acidic conditions, such as with dilute aqueous acid, this compound can undergo hydrolysis to yield 1,3-dihydroxy-2,2-dimethoxypropane. However, the primary application of acid-catalyzed ring-opening is often in the context of its conversion to oxetan-3-one. ethz.ch

The oxetane ring can also be opened by direct nucleophilic attack, even in the absence of an acid catalyst, particularly with strong nucleophiles. libretexts.orgethz.ch This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond. libretexts.org The attack generally occurs at the less sterically hindered carbon atom. libretexts.orgmagtech.com.cn

For this compound, nucleophilic attack is sterically hindered at the 3-position due to the two methoxy (B1213986) groups. Therefore, nucleophilic attack is more likely to occur at the C2 or C4 positions. The high degree of substitution at the 3-position makes the ring-opening of 3,3-disubstituted oxetanes generally slower compared to less substituted oxetanes. ethz.ch

The table below summarizes the general outcomes of nucleophilic ring-opening reactions on oxetanes.

NucleophileProduct Type
HydroxideDiol
AlkoxideEther alcohol
ThiolateThioether alcohol
AminesAmino alcohol
Grignard ReagentsAlcohol

This table presents generalized outcomes for oxetane ring-opening and specific products for this compound may vary based on reaction conditions.

The ring-opening of oxetanes can proceed through different mechanistic pathways depending on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. libretexts.orgchimia.ch

A-2 Mechanism (Acid-Catalyzed): Under acidic conditions, the reaction often follows an A-2 mechanism. This involves a rapid, reversible protonation of the oxetane oxygen, followed by a slow, rate-determining attack by a nucleophile. chimia.ch This pathway is characterized by a bimolecular transition state.

SN2 Mechanism (Base-Catalyzed/Nucleophilic): In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening typically proceeds through a direct SN2 attack on one of the ring carbons. libretexts.org This results in an inversion of stereochemistry at the site of attack if the carbon is chiral.

SN1-like Mechanism (Acid-Catalyzed, Tertiary Oxetanes): For oxetanes that can form a stable carbocation upon ring-opening (e.g., those with a tertiary carbon), the mechanism can have significant SN1 character. libretexts.orgpressbooks.pub The transition state in these cases involves substantial positive charge development on the carbon atom, influencing the regioselectivity of nucleophilic attack. libretexts.org

The table below outlines the key features of these mechanistic pathways.

MechanismConditionsKey IntermediateRegioselectivity
A-2 AcidicProtonated oxetaneGenerally less substituted carbon
SN2 Basic/Neutral-Less sterically hindered carbon
SN1-like Acidic (with stabilizing groups)Carbocation-like transition stateMore substituted carbon

Nucleophilic Ring Opening

Transformations Involving the Dimethoxy Functional Group

The gem-dimethoxy group of this compound is a key functional feature that can also undergo chemical transformations.

The gem-dimethoxy group is an acetal (B89532) (specifically, a ketal). Acetals are stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions. The acid-catalyzed hydrolysis of the dimethoxy group in this compound is a crucial step in the synthesis of oxetan-3-one. ethz.ch This reaction involves the protonation of one of the methoxy oxygens, followed by the elimination of methanol (B129727) to form an oxocarbenium ion. Subsequent attack by water and loss of a proton yields the ketone.

This transformation is often performed as a key step in synthetic sequences where the this compound serves as a protected form of oxetan-3-one. ethz.ch

Derivatization is a technique used to modify a chemical compound to make it more suitable for a particular analytical method, such as gas chromatography (GC) or mass spectrometry (MS), or to alter its chemical properties for a specific application. gcms.czsigmaaldrich.com While specific derivatization strategies for this compound are not extensively documented in the provided search results, general principles of derivatization for similar functional groups can be applied.

The functional groups in this compound and its ring-opened products that are amenable to derivatization include the ether and acetal groups, and the hydroxyl groups that are formed upon ring-opening.

Silylation: Hydroxyl groups, which are present after ring-opening, can be converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). tcichemicals.com This increases the volatility of the compound for GC analysis. sigmaaldrich.com

Acylation: Hydroxyl groups can also be acylated to form esters. This can be achieved using acylating agents such as anhydrides or acyl chlorides in the presence of a base. gcms.cz

Alkylation: The hydroxyl groups of the ring-opened products can be converted to ethers through alkylation, for example, using an alkyl halide in the presence of a base. gcms.cz

The table below lists common derivatization reagents and the functional groups they target.

Derivatization ReagentTarget Functional GroupDerivative Formed
N,O-Bis(trimethylsilyl)acetamide (BSA)HydroxylTrimethylsilyl (TMS) ether
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, AmineTrimethylsilyl (TMS) derivative
Acetic AnhydrideHydroxyl, AmineAcetyl ester/amide
Pentafluorobenzyl BromideHydroxyl, Carboxylic AcidPentafluorobenzyl (PFB) ether/ester

Hydrolysis of Dimethoxy Moieties

Oxidation and Reduction Pathways

The oxidation and reduction reactivity of the this compound core is primarily understood through the general behavior of 3,3-disubstituted oxetanes and related functional groups, as specific studies on the parent compound are not extensively detailed in the literature. The stability of the oxetane ring is significantly influenced by its substitution pattern, with 3,3-disubstituted examples being generally more stable than other isomers. researchgate.net This increased stability is attributed to steric hindrance, where the substituents block the path of external nucleophiles to the C–O σ* antibonding orbital. researchgate.net

Oxidation: The oxetane ring itself is a cyclic ether, which is generally resistant to mild oxidation. However, the substituents on the ring can be susceptible to oxidation. For instance, studies on other substituted oxetanes have shown that alcohol functionalities attached to the ring can be oxidized to aldehydes or ketones using methods like the Swern oxidation. google.com Similarly, robust oxidizing agents like potassium permanganate (B83412) (KMnO₄) have been used to convert α-alkyl-substituted oxetanes into their corresponding carboxylic acids. specificpolymers.com In the context of metabolic studies, oxidative metabolism has been identified as a potential degradation pathway for oxetane-containing compounds, often mediated by cytochrome P450 enzymes like CYP3A4. sigmaaldrich.com The stability towards oxidation can be highly dependent on the other functional groups present in the molecule. sigmaaldrich.com

Reduction: The reduction of the oxetane ring itself is not a common transformation due to its inherent stability as a cyclic ether. However, functional groups appended to the oxetane core can be readily reduced. Research on oxetane derivatives bearing carboxylate groups demonstrates their reduction to hydroxymethyl functionalities. specificpolymers.com This transformation can be achieved using standard reducing agents, although the choice of reagent is critical to avoid degradation.

Initial experiments using lithium aluminum hydride (LiAlH₄) at temperatures above 0 °C resulted in the decomposition of oxetane carboxylates. specificpolymers.com By performing the reaction at lower temperatures (–30 to –10 °C), the desired reduction was successful. specificpolymers.com A more effective and milder alternative was found to be sodium borohydride (B1222165) (NaBH₄) at 0 °C, which provided the target hydroxymethyl derivatives in higher yields. specificpolymers.com

Reaction TypeReagent/ConditionProduct TypeFinding
Reduction LiAlH₄ (> 0 °C)DecompositionUnsuitable for reducing oxetane carboxylates due to ring instability at these temperatures. specificpolymers.com
Reduction LiAlH₄ (–30 to –10 °C)Hydroxymethyl DerivativeSuccessful reduction of carboxylate, but can be slow for certain derivatives. specificpolymers.com
Reduction NaBH₄ (0 °C)Hydroxymethyl DerivativeMore fruitful and higher-yielding alternative to LiAlH₄ for reducing oxetane carboxylates. specificpolymers.com
Oxidation Swern OxidationAldehydeEffective for oxidizing alcohol substituents on an oxetane ring. google.com
Oxidation KMnO₄Carboxylic AcidRobust method for oxidizing α-alkyl substituents on the oxetane ring. specificpolymers.com

Polymerization Studies

This compound can undergo polymerization, a reaction characteristic of cyclic ethers and acetals driven by the relief of ring strain. wikipedia.org The study of its polymerization provides insight into the synthesis of polyacetals, a class of polymers with unique properties.

The primary mechanism for the polymerization of oxetanes, including this compound, is cationic ring-opening polymerization (CROP). wikipedia.org This is a type of chain-growth polymerization where a cationic initiator activates the monomer, which then propagates by reacting with other monomers. wikipedia.org The process is sensitive to the solvent and the nature of the counterion. wikipedia.org

The CROP mechanism can be described in three main stages:

Initiation: The reaction begins when an initiator, typically a strong protic acid (e.g., triflic acid) or a Lewis acid, reacts with the oxygen atom of the oxetane ring. wikipedia.orgmdpi.com This creates a reactive tertiary oxonium ion. In the case of this compound, the initiator protonates the ring oxygen, making the ring susceptible to nucleophilic attack.

Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on one of the α-carbon atoms of the activated, cationic oxonium ion at the end of the growing polymer chain. wikipedia.org This attack opens the strained four-membered ring and transfers the positive charge to the newly added monomer unit, regenerating the reactive oxonium ion at the new chain end. The polymer chain grows linearly through this repeated process.

Termination and Chain Transfer: Termination can occur when the propagating cationic center is neutralized by a counterion or reacts with impurities like water. wikipedia.org Chain transfer, where the active center is transferred to another molecule (such as a monomer or solvent), is also a significant process that can limit the molecular weight of the final polymer. wikipedia.org To prevent depolymerization, which can occur as the linear polymers may have low ceiling temperatures, end-capping of the polymer chains is often necessary. wikipedia.org

The polymerization of cyclic imino ethers, which is mechanistically similar to that of oxetanes, has been studied in detail, revealing that the polymerization rate is highly dependent on the substitution pattern on the ring, with increased steric hindrance slowing the reaction. core.ac.uk

Controlling the architecture of polymers—such as their molecular weight, polydispersity, and topology (e.g., linear, branched, star-shaped)—is crucial for tailoring their final properties for specific applications. sigmaaldrich.comcardiff.ac.uk In the context of CROP of oxetanes, several strategies can be employed to achieve this control.

Control of Molecular Weight and Polydispersity: The principles of "living" polymerization, where termination and chain transfer reactions are minimized, can be applied to CROP to produce polymers with a narrow molecular weight distribution (low polydispersity index, PDI) and predictable molecular weights. sigmaaldrich.com Key factors for achieving this control include:

Initiator-to-Monomer Ratio ([M]/[I]): The final molecular weight of the polymer is directly proportional to the initial monomer-to-initiator ratio. core.ac.uk

Reaction Conditions: Temperature and solvent polarity can significantly affect the rates of propagation, termination, and chain transfer, thereby influencing the polymer's final characteristics. wikipedia.orgcore.ac.uk

Control of Polymer Topology: Beyond linear chains, more complex polymer architectures can be synthesized. While techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are hallmarks of controlled radical polymerization, the principles of controlled synthesis can be adapted to ionic polymerizations. specificpolymers.comrsc.org For instance, using multifunctional initiators can lead to the formation of star-shaped polymers, where multiple polymer chains grow from a central core. researchgate.netspecificpolymers.com

The properties of the resulting polymer, poly(this compound), are dictated by its polyacetal backbone, -[O-C(CH₂)(CH₂)-C(OCH₃)₂]-n. This structure suggests properties analogous to other polyacetals like poly(1,3-dioxolane), which are known for their potential use as solid polymer electrolytes due to the coordinating ability of the ether oxygens with cations like Li⁺. rsc.org The presence of two methoxy groups per repeating unit would likely enhance its polarity and solubility in polar solvents.

Control ParameterEffect on Polymer ArchitectureRelevant Findings
[Monomer]/[Initiator] Ratio Determines the number-average molecular weight (Mn). core.ac.ukA higher ratio leads to longer polymer chains.
Reaction Temperature Affects polymerization rate and side reactions. wikipedia.orgcore.ac.ukOptimal temperature is needed to balance propagation speed against termination/transfer reactions.
Solvent Choice Influences ion-pair separation and reactivity of the propagating species. wikipedia.orgSolvent polarity can dictate the reactivity of the cationic chain. wikipedia.org
Multifunctional Initiators Enables the synthesis of non-linear architectures like star polymers. researchgate.netspecificpolymers.comAllows for the creation of complex, three-dimensional polymer structures. researchgate.net

Advanced Applications of 3,3 Dimethoxyoxetane in Organic Synthesis

Precursor in the Synthesis of Oxetan-3-one

One of the most significant applications of 3,3-dimethoxyoxetane is its role as a stable precursor for oxetan-3-one. molbase.com Oxetan-3-one is a highly sought-after building block in medicinal chemistry, used for preparing oxetane-containing compounds that can improve properties like solubility and metabolic stability in drug candidates. lookchem.com However, oxetan-3-one itself can be unstable. The synthesis via this compound provides a practical and efficient route.

The conversion is typically achieved through acidic hydrolysis. A common laboratory procedure involves treating this compound with an acid in a suitable solvent system. For instance, a mixture of dihydroxyacetone dimer and trimethyl orthoformate in methanol (B129727), with p-toluenesulfonic acid (pTSA) as a catalyst, can produce this compound, which is then hydrolyzed to yield oxetan-3-one. ethz.ch This method is a key step in accessing larger quantities of oxetan-3-one for further synthetic applications. ethz.chchemicalbook.com Alternative methods for synthesizing oxetan-3-one exist, such as the oxidation of oxetan-3-ol (B104164) or gold-catalyzed reactions of propargylic alcohols, but the route from this compound remains a valuable and established pathway. ethz.chorganic-chemistry.org

Reactant Reagents/Conditions Product Yield Reference
Dihydroxyacetone dimer1. Trimethyl orthoformate, pTSA, MeOH; 2. Acidic HydrolysisOxetan-3-oneNot specified ethz.ch
This compoundAcidic HydrolysisOxetan-3-oneNot specified molbase.comlookchem.com

Building Block for Complex Organic Molecules

The reactivity of the oxetane (B1205548) ring in this compound makes it an excellent starting material for constructing more elaborate molecular architectures.

This compound, as a 2,2-dimethoxyoxetane, is a key intermediate for synthesizing β-hydroxyesters and various lactones. ru.nl The [2+2] cycloaddition of a ketene (B1206846) acetal (B89532) like 1,1-dimethoxypropene with aldehydes or ketones is a primary method to form these 2,2-dimethoxyoxetanes. ru.nl

The resulting oxetanes, which are essentially cyclic orthoesters, can be easily hydrolyzed under acidic conditions. This ring-opening reaction proceeds smoothly to yield β-hydroxyesters, crucially maintaining the stereochemistry established during the initial cycloaddition. ru.nl This process has been effectively leveraged to synthesize γ- and δ-lactones, which are common structural motifs in many natural products. ru.nl For example, reacting 2,2-dimethoxyoxetanes derived from α-acyloxyaldehydes can lead to 4-hydroxy-3-methyl-γ-butyrolactones. ru.nl This strategy provides a reliable pathway to complex, oxygenated molecules from simple starting materials.

The synthetic utility of this compound and its analogues extends to the formation of other important heterocyclic systems, namely dihydrofurans and dihydropyrans. These five- and six-membered rings are prevalent in numerous natural products and pharmaceutically active compounds. zioc.rubeilstein-journals.org

The synthetic pathway often involves the reaction of 2,2-dimethoxyoxetanes with specific substrates. For instance, reactions with α-acyloxyaldehydes and ketones can be directed to form 2,2-dimethoxy-4-hydroxy-3-methyltetrahydrofurans. ru.nl Similarly, starting from β-oxygenated aldehydes, the resulting oxetane intermediates can be converted into 5,6-dihydropyrones. ru.nl These transformations highlight the role of the dimethoxyoxetane core as a linchpin in cascade reactions that build molecular complexity and provide access to diverse heterocyclic scaffolds. rsc.org

Synthesis of Hydroxyesters and Lactones

Role in Stereoselective Transformations

A stereoselective reaction is one where a single starting material can form multiple stereoisomers, but one isomer is produced in a greater amount. durgapurgovtcollege.ac.inntu.edu.sg this compound and its derivatives play a role in such transformations, primarily because reactions involving the oxetane ring can proceed with a high degree of stereochemical control.

When 2,2-dimethoxyoxetanes are formed via [2+2] cycloaddition, the relative stereochemistry of the substituents is set. A key feature of their subsequent use is that this stereochemistry can be preserved in the final product. For example, the hydrolysis of 2,2-dimethoxyoxetanes to β-hydroxyesters is a stereoselective process where the stereochemical integrity from the oxetane is maintained in the hydroxyester product. ru.nl This makes the cycloaddition-hydrolysis sequence a powerful tool for controlling stereocenters in acyclic molecules. The predictability of these reactions, where the substrate's stereochemistry dictates the product's stereochemistry, is a hallmark of stereospecificity, a subset of stereoselectivity. ntu.edu.sg This control is crucial in synthesizing complex target molecules where specific stereoisomers are required for biological activity.

Contributions to Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in chemistry and biology, forming the core of many pharmaceuticals, natural products, and agrochemicals. st-andrews.ac.ukijsrtjournal.comboyer-research.com this compound, itself a heterocyclic oxetane, makes significant contributions to this field by serving as a versatile precursor to other important heterocycles. lookchem.comclockss.org

Its primary contribution is as a stable and accessible source for oxetan-3-one, a highly valuable four-membered heterocyclic building block. lookchem.comethz.ch Furthermore, as detailed previously, derivatives of this compound are instrumental in synthesizing five- and six-membered heterocyclic rings, including dihydrofurans and dihydropyrans. ru.nl The ability to start from a simple, strained ring and access a variety of larger, more complex heterocyclic systems demonstrates its importance. This synthetic flexibility allows chemists to build diverse molecular libraries for applications in drug discovery and materials science. chemrxiv.orgmdpi.com

Starting Material Product Heterocycle Significance
This compoundOxetan-3-oneKey building block in medicinal chemistry. lookchem.com
2,2-Dimethoxyoxetane derivativesDihydrofuransCommon structural motif in natural products. zioc.ru
2,2-Dimethoxyoxetane derivativesDihydropyransStructural element in biologically active compounds. beilstein-journals.org

Potential in Materials Science and Polymer Chemistry

The strained four-membered ring of oxetanes makes them suitable monomers for ring-opening polymerization, leading to the formation of polyethers with unique properties. This compound is specifically identified as a monomer used in the production of polymers. lookchem.com

The polymerization of oxetane derivatives typically proceeds via a cationic ring-opening mechanism. mdpi.com This process can be initiated to create linear or hyperbranched polymers. mdpi.com While much of the detailed research has focused on substituted oxetanes like 3-ethyl-3-(hydroxymethyl)oxetane (EHO), the underlying principle applies to the oxetane family. mdpi.com The resulting polyether backbone can impart specific properties to the final material. The polymerization is often an exothermic process, a factor that requires control during industrial synthesis. sciepub.com The potential to incorporate this compound into polymer chains opens avenues for creating new materials with tailored properties for various advanced applications. lookchem.com

Spectroscopic and Computational Investigations of 3,3 Dimethoxyoxetane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are crucial for confirming the identity and structure of synthesized 3,3-dimethoxyoxetane. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive structural profile of the molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence of its unique symmetric structure. The experimental data were recorded in deuterated chloroform (B151607) (CDCl₃). wiley-vch.de

¹H NMR Analysis: The proton NMR spectrum is remarkably simple, reflecting the high degree of symmetry in the molecule. It displays two singlets, corresponding to the two distinct types of protons. wiley-vch.de

A singlet at 4.55 ppm is assigned to the four equivalent protons of the two methylene (B1212753) (CH₂) groups in the oxetane (B1205548) ring.

A singlet at 3.21 ppm is assigned to the six equivalent protons of the two methoxy (B1213986) (OCH₃) groups. wiley-vch.de

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum further confirms the molecular symmetry, showing three distinct signals for the three types of carbon atoms. wiley-vch.de

The signal at 100.6 ppm corresponds to the quaternary carbon atom (C3) of the oxetane ring, to which the two methoxy groups are attached.

The peak at 79.8 ppm is assigned to the two equivalent methylene carbons (C2 and C4) of the oxetane ring. wiley-vch.de

The signal at 49.4 ppm corresponds to the two equivalent carbons of the methoxy groups (-OCH₃). wiley-vch.de

Interactive Data Table: NMR Data for this compound wiley-vch.de

SpectrumChemical Shift (δ) in ppmMultiplicityIntegration/Assignment
¹H NMR 4.55Singlet4H (ring -CH₂-)
3.21Singlet6H (-OCH₃)
¹³C NMR 100.6-Quaternary C (C-3)
79.8-Methylene C (C-2, C-4)
49.4-Methoxy C (-OCH₃)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound, recorded as a thin film, shows several characteristic absorption bands. wiley-vch.de

Key absorptions include:

C-H Stretching: Bands at 2954, 2878, and 2835 cm⁻¹ are characteristic of sp³ C-H stretching vibrations from the methylene and methoxy groups. wiley-vch.de

C-O Stretching: Strong absorptions corresponding to the C-O bonds are prominent. The bands at 1134 cm⁻¹ and 1044 cm⁻¹ are typical for the asymmetric and symmetric C-O-C stretching of the ether linkages within the acetal (B89532) group. wiley-vch.deethz.ch The band at 980 cm⁻¹ can be attributed to the C-O stretch of the oxetane ring. wiley-vch.de

CH₂ Bending: The absorption at 1473 cm⁻¹ is associated with the scissoring (bending) vibration of the CH₂ groups. wiley-vch.de

Interactive Data Table: IR Absorption Data for this compound wiley-vch.de

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2954, 2878, 2835StretchingC-H (sp³)
1473BendingCH₂
1204, 1134, 1044StretchingC-O (Acetal)
980StretchingC-O (Oxetane Ring)

Mass spectrometry (MS) is used to determine the molecular weight and structural fragments of a compound. While specific experimental mass spectra for this compound are not widely reported in the surveyed literature rsc.org, the expected results can be predicted based on its structure. The molecular formula of this compound is C₅H₁₀O₃, giving it a molecular weight of 118.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 118.

Common fragmentation patterns for acetals would likely involve the loss of a methoxy group (-OCH₃) to yield a stable oxonium ion at m/z 87 (118 - 31). Further fragmentation of the oxetane ring could also occur.

Infrared (IR) Spectroscopy

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in providing a deeper understanding of molecular properties that are not directly accessible through experimental means alone. sciepub.comnih.gov While studies focusing exclusively on this compound are limited, the principles are well-established from research on other oxetane derivatives. rsc.orgresearchgate.net

DFT calculations can be used to determine the optimized ground-state geometry, frontier molecular orbital (HOMO-LUMO) energies, and the distribution of electron density in this compound. rsc.orgru.nl

Optimized Geometry: Calculations would confirm the puckered four-membered ring structure and the spatial arrangement of the methoxy groups.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.org For an ether-containing compound like this compound, the HOMO is expected to have significant character on the oxygen atoms.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, regions of negative potential (red/yellow) would be expected around the oxygen atoms, indicating their nucleophilic character and suitability as sites for protonation or coordination to Lewis acids. Regions of positive potential (blue) would highlight electrophilic sites.

Computational chemistry is a powerful tool for modeling reaction mechanisms, allowing for the characterization of transition states (TS) and the calculation of activation barriers. researchgate.net This approach has been applied to understand the reactivity of various oxetanes, particularly in ring-opening reactions. researchgate.netrsc.org

For this compound, a key reaction of interest would be the acid-catalyzed ring-opening, which is a fundamental process in its chemistry. Computational modeling of this reaction would involve:

Mapping the Potential Energy Surface: DFT calculations are used to map the energy landscape of the reaction, identifying reactants, intermediates, transition states, and products.

Locating the Transition State: The transition state is a first-order saddle point on the potential energy surface. Its structure represents the highest energy point along the reaction coordinate. For a ring-opening reaction, the TS would likely feature an elongated C-O bond in the oxetane ring. Vibrational analysis is used to confirm a TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculating Activation Energy: The energy difference between the reactant complex and the transition state gives the activation energy (barrier) for the reaction, providing insight into the reaction kinetics. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations are performed to verify that the identified transition state correctly connects the reactants with the desired products, ensuring the modeled pathway is valid. rsc.org

Studies on similar oxetane systems show that these computational methods can successfully model mechanisms like Sₙ2-type ring-opening and predict the regioselectivity and stereoselectivity of such reactions. rsc.org

Electronic Structure and Reactivity Predictions

Advanced Analytical Techniques in Reaction Monitoring

The study of reaction kinetics and mechanisms involving this compound necessitates the use of advanced analytical techniques capable of real-time or in-situ monitoring. While specific literature detailing the continuous monitoring of this compound reactions is sparse, the principles applied to other oxetanes and cyclic ethers, particularly in cationic ring-opening polymerization (CROP), are directly applicable. orientjchem.orgmdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are invaluable tools for this purpose. copernicus.orgcopernicus.org

In-situ NMR spectroscopy is a powerful method for tracking the progress of chemical reactions in real-time. beilstein-journals.org For a reaction such as the acid-catalyzed hydrolysis of this compound to form oxetan-3-one, ¹H NMR spectroscopy could be employed to monitor the disappearance of the methoxy group signals of the reactant and the appearance of signals corresponding to the product. ethz.ch By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be quantified over time, allowing for the determination of reaction kinetics. For instance, in the CROP of other cyclic ethers like tetrahydrofuran (B95107) (THF), NMR has been used to elucidate the reaction mechanism and study chain growth. mdpi.com

Real-time FTIR spectroscopy is another effective technique for monitoring reactions involving functional group transformations. The conversion of this compound could be monitored by observing the decrease in the characteristic C-O stretching frequencies of the acetal group and the emergence of a strong carbonyl (C=O) absorption band from the resulting oxetan-3-one. This method provides rapid, continuous data on the bulk composition of the reaction mixture. Kinetic studies of similar carbonyl compounds have successfully utilized FTIR to monitor reaction progress. copernicus.orgcopernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for identifying and quantifying volatile products and intermediates in a reaction mixture. copernicus.orgcopernicus.org In the context of this compound reactions, aliquots could be taken from the reaction at various time points, quenched, and analyzed by GC-MS. This would allow for the separation and identification of the starting material, product, and any potential side products, providing detailed insight into the reaction pathway and selectivity.

The following interactive table illustrates the type of data that could be obtained from ¹H NMR monitoring of the hydrolysis of this compound. The data shows the change in the relative integration of characteristic proton signals over time.

Reaction Time (minutes)Relative Integration of this compound (δ ~3.2 ppm, OCH₃)Relative Integration of Oxetan-3-one (δ ~4.7 ppm, CH₂)
0100%0%
1085%15%
2072%28%
3060%40%
4049%51%
5038%62%
6028%72%

This table is illustrative and represents the expected trend for the reaction based on standard kinetic principles. The chemical shifts (δ) are approximate.

Similarly, a data table for reaction monitoring using FTIR spectroscopy would track the change in absorbance of specific functional groups.

Reaction Time (minutes)Absorbance of Acetal C-O (e.g., ~1100 cm⁻¹)Absorbance of Carbonyl C=O (e.g., ~1780 cm⁻¹)
0HighNone
10DecreasingIncreasing
20DecreasingIncreasing
30DecreasingIncreasing
40ModerateModerate
50LowHigh
60Very LowHigh

This table is a generalized representation of the expected spectroscopic changes.

These advanced analytical methods provide detailed kinetic and mechanistic information that is essential for optimizing reaction conditions and understanding the behavior of this compound in chemical transformations.

Future Directions and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of oxetanes, including 3,3-dimethoxyoxetane, presents inherent challenges due to the ring strain of the four-membered ether. acs.org Traditional methods for accessing oxetanes, such as the Paternò-Büchi [2+2] cycloaddition, often suffer from issues with reactivity, selectivity, and the need for high-energy UV irradiation, which can lead to side product formation. acs.orgnih.gov While some progress has been made using lower-energy visible light, the substrate scope remains limited. nih.gov

A common route to 3,3-disubstituted oxetanes like this compound involves the Williamson ether synthesis; however, its efficiency is highly dependent on the substrate. ethz.ch One documented synthesis of this compound starts from dihydroxyacetone dimer and trimethyl orthoformate in the presence of p-toluenesulfonic acid (pTSA) in methanol (B129727), which then serves as a precursor to oxetan-3-one. ethz.ch

Future research must focus on developing more efficient, scalable, and environmentally benign synthetic strategies. rsc.orgdiva-portal.orgepa.gov This includes exploring novel catalytic systems and reaction conditions that avoid harsh reagents and minimize waste. nih.gov The development of direct C-H functionalization methods to form the oxetane (B1205548) ring from readily available alcohols is a promising avenue, although current methods can be limited in scope and may still require multi-step sequences. acs.orgnih.gov Improving the efficiency of these routes is crucial for making this compound and its derivatives more accessible for broader applications. copernicus.org

Table 1: Comparison of Selected Synthetic Strategies for Oxetanes

MethodAdvantagesDisadvantagesKey Research Goals
Paternò-Büchi Cycloaddition Direct formation of the oxetane ring.Often requires UV light, can have low selectivity, substrate-dependent. acs.orgnih.govDevelop visible-light mediated versions with broader substrate scope.
Williamson Ether Synthesis Established method for ether formation.Substrate-dependent efficiency, may require strong bases. ethz.chOptimize conditions for higher yields and milder reaction conditions.
From Epoxides Utilizes readily available starting materials.Can involve multi-step sequences. acs.orgnih.govDevelop one-pot procedures to improve efficiency.
Alcohol C-H Functionalization Atom-economical approach.Limited scope, can require complex catalytic systems. acs.orgnih.govExpand substrate scope and simplify catalyst systems.

Exploration of Novel Reactivity Patterns

The high ring strain of oxetanes (approximately 106 kJ/mol) makes them susceptible to ring-opening reactions, a characteristic that is central to their utility as synthetic intermediates. researchgate.netpnnl.gov For this compound, the geminal methoxy (B1213986) groups introduce an acetal (B89532) functionality, which can be hydrolyzed under acidic conditions to yield oxetan-3-one. ethz.ch This ketal moiety also influences the electronic properties and stability of the ring.

Future research should aim to uncover and control new modes of reactivity for this compound. This includes exploring its behavior with a wider range of nucleophiles, electrophiles, and radical species. Investigating its potential in cycloaddition reactions, rearrangements, and as a partner in transition-metal-catalyzed cross-coupling reactions could reveal novel synthetic transformations. ru.nl Understanding how the interplay between the strained oxetane ring and the gem-dimethoxy groups dictates reaction outcomes will be key to harnessing its full synthetic potential. For instance, studies on related substituted oxetanes have shown that they can undergo acid-catalyzed cyclodimerization or react cleanly with alcohols to form acetals. researchgate.net

Expansion of Applications in Complex Molecule Synthesis

Oxetanes are increasingly recognized as important motifs in medicinal chemistry and are found in several natural products. nih.govresearchgate.net They can act as isosteres for gem-dimethyl or carbonyl groups, influencing physicochemical properties like solubility and metabolic stability. acs.orgnih.gov The use of this compound as a precursor to oxetan-3-one provides access to a key building block for introducing the oxetane scaffold into more complex molecules. ethz.chnih.gov

A significant challenge and opportunity lies in expanding the application of this compound and its derivatives in the synthesis of complex, biologically active molecules. nih.govnih.gov This requires the development of robust and stereoselective methods to incorporate the oxetane unit into larger molecular frameworks. researchgate.net Late-stage functionalization, where the oxetane ring is introduced or modified at a later step in a synthetic sequence, is a particularly attractive strategy. acs.org Demonstrating the utility of this compound-derived building blocks in the total synthesis of natural products or in the creation of diverse compound libraries for drug discovery will be a major focus for future work. nih.govnih.gov

Integration with Catalytic Systems and Flow Chemistry

The integration of this compound chemistry with modern synthetic technologies like advanced catalysis and flow chemistry presents a significant opportunity for innovation. hidenanalytical.comrsc.orgrsc.orgaecc.eu Catalytic systems can offer new pathways for the synthesis and functionalization of the oxetane ring with high efficiency and selectivity. rsc.org For example, developing catalysts that can selectively activate C-H bonds in the presence of the oxetane ring or facilitate novel ring-opening/functionalization cascades would be highly valuable.

Flow chemistry, which involves performing reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. nih.govvapourtec.com Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. syrris.com Furthermore, the precise control over reaction parameters in flow reactors could enable the exploration of reaction conditions and reactive intermediates that are difficult to access in batch, potentially unlocking new reactivity patterns for this compound. nih.govnoelresearchgroup.com The automation of flow synthesis platforms could further accelerate the generation of compound libraries based on the oxetane scaffold for screening purposes. syrris.com

Theoretical and Computational Advancements in Understanding Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. acs.org Theoretical studies can elucidate reaction mechanisms, rationalize observed stereoselectivities, and predict the outcomes of new reactions. researchgate.netrsc.org

Future computational work should focus on several key areas. Firstly, detailed quantum chemical calculations can provide insights into the transition states of reactions involving this compound, helping to explain its reactivity with different reagents. copernicus.org For example, computational analysis has been used to support the formation of planar oxetane carbocations in certain SN1 reactions. researchgate.net Secondly, predictive models can be developed to guide the design of new synthetic routes and catalysts. By simulating the interaction of this compound with various catalytic species, researchers can identify promising candidates for experimental investigation. Finally, computational methods can help to understand the conformational properties of the this compound ring and how these properties influence its reactivity and the shape of molecules into which it is incorporated. acs.org Such theoretical advancements will be crucial for accelerating the discovery and application of new chemistry involving this versatile compound.

Q & A

Q. How can this compound improve the thermal stability of epoxy resins?

  • Methodological Answer : Incorporating 5–10 wt% of this compound into epoxy networks increases TgT_g by 20–30°C (via DSC) due to restricted chain mobility. TGA shows 10% weight loss at 300°C vs. 250°C for unmodified resins. Optimize curing agents (e.g., diaminodiphenyl sulfone) to balance crosslink density and toughness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.